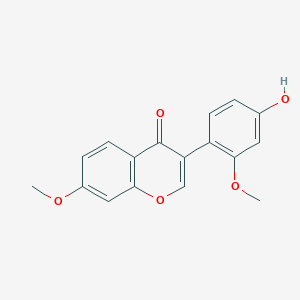
Aceritannin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aceritannin can be synthesized through the esterification of 1,5-anhydro-D-glucitol with gallic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified through crystallization or chromatography to obtain pure this compound .
Industrial Production Methods: Industrial production of this compound involves the extraction from plant sources, particularly the leaves of Acer tataricum subsp. ginnala. The leaves are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using techniques such as liquid-liquid extraction, column chromatography, and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Aceritannin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced phenolic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic compounds.
Substitution: Alkylated or acylated derivatives of this compound.
Applications De Recherche Scientifique
Aceritannin has a wide range of scientific research applications:
Mécanisme D'action
Aceritannin exerts its effects primarily through the activation of the Nrf2/HO-1 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant genes such as HO-1 and NQO1. Additionally, this compound inhibits the Keap1 protein, which normally suppresses Nrf2 activity. This dual action results in enhanced cellular antioxidant capacity and protection against oxidative damage .
Comparaison Avec Des Composés Similaires
Ellagitannins: These are another class of hydrolyzable tannins with similar antioxidant and anticancer properties.
Uniqueness: this compound is unique due to its specific structure, which includes a 1,5-anhydro-D-glucitol core esterified with gallic acid residues. This structure imparts distinct biological activities, particularly its potent activation of the Nrf2/HO-1 signaling pathway, which is not as pronounced in other similar compounds .
Propriétés
Numéro CAS |
76746-56-0 |
|---|---|
Formule moléculaire |
C20H20O13 |
Poids moléculaire |
468.37 |
Synonymes |
Aceritannin |
Origine du produit |
United States |
Q1: What is the key finding of the research regarding the structure of Aceritannin?
A1: The research focuses on identifying the location of two galloyl groups within the this compound molecule. [] While the complete structure might not be fully elucidated in this specific paper, this finding represents a significant step towards understanding the complete chemical structure of this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











